9S,10-epoxy-10,12Z-octadecadienoic acid is an epoxy fatty acid that is characterized by its unique molecular structure and significant biological activity. This compound is a derivative of linoleic acid and plays a role in various biochemical processes. The compound can be produced through the oxidation of polyunsaturated fatty acids, leading to its classification as an epoxy fatty acid.
This compound is primarily derived from linoleic acid, which is abundant in various vegetable oils. It belongs to the class of fatty acids known as unsaturated fatty acids, specifically categorized as an epoxy fatty acid due to the presence of an epoxide group in its structure. The chemical structure can be represented by the formula with a molecular weight of approximately 296.45 g/mol.
The synthesis of 9S,10-epoxy-10,12Z-octadecadienoic acid typically involves the oxidation of linoleic acid or related unsaturated fatty acids. Various methods can be employed for this synthesis:
The reaction conditions, including temperature, solvent, and concentration of oxidizing agents, are crucial for optimizing yield and purity. For instance, using a controlled environment can minimize side reactions and enhance the selectivity towards the desired epoxy product.
The molecular structure of 9S,10-epoxy-10,12Z-octadecadienoic acid features:
The structural formula can be represented as follows:
In terms of chemical notation:
C=C(C(=O)O)C1C(C=C(C)C=C(C)C1)C
FBUKMFOXMZRGRB-SQGUUQMOSA-N
9S,10-epoxy-10,12Z-octadecadienoic acid participates in various chemical reactions due to its reactive epoxide group:
These reactions are significant in biochemical pathways where epoxides serve as intermediates in lipid metabolism.
The mechanism of action for 9S,10-epoxy-10,12Z-octadecadienoic acid involves its interaction with biological membranes and enzymes:
Research indicates that this compound can modulate pathways involved in lipid droplet formation and metabolism by upregulating specific genes like PLIN2.
9S,10-epoxy-10,12Z-octadecadienoic acid has several applications in scientific research:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: